molecular formula C24H20BrN5O2S B11661494 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11661494
M. Wt: 522.4 g/mol
InChI Key: ODTXQCRRUHLJIU-VULFUBBASA-N
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Description

This compound is a hydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 4, a phenyl group at position 5, and a sulfanyl-linked acetohydrazide moiety. The hydrazide backbone is further functionalized with an (E)-configured imine group attached to a 5-bromo-2-hydroxyphenyl ring. The molecular formula is C₂₄H₂₀BrN₅O₂S, with a molecular weight of approximately 537.42 g/mol (calculated from and ).

Properties

Molecular Formula

C24H20BrN5O2S

Molecular Weight

522.4 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H20BrN5O2S/c1-16-7-10-20(11-8-16)30-23(17-5-3-2-4-6-17)28-29-24(30)33-15-22(32)27-26-14-18-13-19(25)9-12-21(18)31/h2-14,31H,15H2,1H3,(H,27,32)/b26-14+

InChI Key

ODTXQCRRUHLJIU-VULFUBBASA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC(=C3)Br)O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Direct Cyclocondensation of Hydrazine and Formamide

Patent US4267347A outlines a single-step process for synthesizing 1,2,4-triazole derivatives. By slowly adding aqueous hydrazine to preheated formamide (170°C ± 2°C) over 2–4 hours, the reaction achieves 92–98% yield with 94–98% purity. Excess formamide ensures minimal side reactions, while atmospheric pressure operation enhances scalability. The mechanism involves sequential formylation and cyclization:

Hydrazine+FormamideFormylhydrazine1,2,4-Triazole+NH3+H2O\text{Hydrazine} + \text{Formamide} \rightarrow \text{Formylhydrazine} \rightarrow \text{1,2,4-Triazole} + \text{NH}3 + \text{H}2\text{O}

Key parameters include:

  • Molar ratio : 4:1 formamide-to-hydrazine

  • Temperature : 160–180°C

  • Byproduct removal : Continuous distillation of ammonia, water, and formic acid

Post-reaction, excess formamide is distilled under vacuum (<100 mm Hg), leaving a residue of 1,2,4-triazole, which is crystallized via recrystallization in ethyl acetate or methyl ethyl ketone.

High-Pressure Synthesis with Formic Ether and Ammonium Salts

Patent CN105906575A describes an alternative route using formic ether and hydrazine hydrate under pressurized conditions. In a high-pressure reactor, formic ether undergoes ammonolysis to generate formamide in situ, which subsequently reacts with hydrazine hydrate to form the triazole core. This method reduces energy consumption by leveraging exothermic reactions and achieves 85–90% yield.

Reaction conditions :

  • Pressure : 10–15 bar

  • Temperature : 130–155°C

  • Catalyst : Ammonium chloride

The product is isolated via hot filtration and recrystallized from ethanol, yielding white crystalline 1,2,4-triazole.

Synthesis of the Schiff Base Moiety

The Schiff base segment, N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide, is synthesized via condensation between 5-bromo-2-hydroxybenzaldehyde and acetohydrazide.

Condensation Reaction

Procedure :

  • Dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 equiv) and acetohydrazide (1.2 equiv) in anhydrous ethanol.

  • Add catalytic acetic acid (0.1 equiv) and reflux at 80°C for 4–6 hours.

  • Cool the mixture to room temperature, inducing crystallization of the Schiff base.

Yield : 88–92%
Characterization :

  • Melting point : 165–167°C

  • 1^1H NMR (DMSO-d6_6): δ 11.32 (s, 1H, OH), 8.45 (s, 1H, CH=N), 7.85–6.90 (m, 3H, aromatic)

Coupling of Triazole-Sulfanyl and Schiff Base Moieties

The final step involves linking the 3-sulfanyl-triazole derivative with the Schiff base through a thioether bond.

Nucleophilic Substitution

Reaction scheme :

3-Mercapto-triazole+2-Bromoacetohydrazide-Schiff baseTarget compound+HBr\text{3-Mercapto-triazole} + \text{2-Bromoacetohydrazide-Schiff base} \rightarrow \text{Target compound} + \text{HBr}

Conditions :

  • Base : Potassium carbonate (K2_2CO3_3)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 60°C, 12 hours

Workup :

  • Dilute the reaction mixture with ice water.

  • Extract with dichloromethane, dry over Na2_2SO4_4, and evaporate.

  • Purify via column chromatography (SiO2_2, ethyl acetate/hexane 3:7).

Yield : 70–75%
Purity : >95% (HPLC)

Optimization and Scalability Challenges

Solvent and Catalyst Selection

  • Triazole synthesis : Formamide outperforms DMF or THF in minimizing byproducts.

  • Schiff base formation : Ethanol with acetic acid catalyst prevents aldehyde oxidation.

Temperature Sensitivity

Exceeding 180°C during triazole synthesis promotes decomposition into 4-amino-1,2,4-triazole, reducing yield by 15–20% .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The azomethine group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.

    Medicine: Explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interact with cellular receptors to modulate signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis with structurally analogous compounds:

Compound Name Triazole Substituents Phenyl Ring Modifications Molecular Weight (g/mol) Key Properties/Activities Reference ID
Target Compound 4-(4-methylphenyl), 5-phenyl 5-bromo-2-hydroxyphenyl 537.42 High lipophilicity; potential antimicrobial/antioxidant activity (inferred from analogs)
N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 5-(4-bromophenyl), 4-(2-methylpropenyl) 5-bromo-2-hydroxyphenyl 565.28 Increased halogen content may enhance cytotoxicity; propenyl group adds steric bulk
(E)-N’-(5-bromo-2-hydroxybenzylidene)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide (11h) 4-phenyl (1,2,3-triazole isomer) 5-bromo-2-hydroxyphenyl ~450 (estimated) 1,2,3-triazole isomer may alter binding kinetics; reported yield: 58.55%
N′-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide Benzimidazole-2-yl sulfanyl (non-triazole) 3-bromo-4-hydroxy-5-methoxyphenyl ~520 (estimated) Benzimidazole substitution may improve DNA intercalation; methoxy enhances solubility
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 3-(4-methylbenzylsulfanyl), 5-trimethoxyphenyl 2-chlorophenyl 509.01 Trimethoxyphenyl enhances antiproliferative activity; crystallographically characterized

Key Observations:

Compounds with 1,2,3-triazole isomers (e.g., ) exhibit different electronic profiles, which may reduce stability due to weaker hydrogen-bonding interactions.

Phenyl Ring Functionalization: The 5-bromo-2-hydroxyphenyl group in the target compound offers hydrogen-bond donor (hydroxyl) and acceptor (bromo) sites, similar to analogs in . However, the absence of methoxy groups (cf. ) may limit solubility in polar solvents.

Biological Activity Trends :

  • Analogs with trimethoxyphenyl substituents (e.g., ) show enhanced antiproliferative activity, suggesting that electron-donating groups on the phenyl ring could be beneficial for certain applications.
  • Benzimidazole-containing derivatives () demonstrate distinct mechanisms, such as intercalation into nucleic acids, highlighting the importance of heterocycle choice.

Synthetic Considerations :

  • The target compound’s synthesis likely follows routes similar to those in , involving nucleophilic substitution of triazole thiols with acetohydrazide precursors.

Data Table: Crystallographic and Spectroscopic Comparisons

Property Target Compound N-[(E)-2-Chlorobenzylidene]-... () (E)-N’-(5-bromo-2-hydroxybenzylidene)-... ()
Crystal System Not reported Monoclinic (P21/c) Not reported
Key NMR Signals N/A N/A 1H NMR: δ 11.85 (s, –N–H), 10.39 (s, –O–H)
Melting Point Not reported Not reported 233.0–233.5 °C

Research Findings and Implications

  • Antimicrobial Potential: Triazole-thioacetohydrazide analogs exhibit broad-spectrum antimicrobial activity, as seen in , where similar structures showed efficacy against Gram-positive bacteria.
  • Structural Stability : The use of SHELX software () for crystallographic refinement in analogs () underscores the importance of precise structural confirmation for activity optimization.
  • SAR Insights : Substituents on the triazole ring (e.g., methylphenyl vs. bromophenyl) critically influence bioactivity, with bulkier groups reducing enzymatic degradation but increasing metabolic stability .

Biological Activity

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with significant potential in medicinal chemistry and biological research. Its structure incorporates a brominated hydroxyphenyl moiety, a triazole ring, and a sulfanyl group, which contribute to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and biological activities, supported by relevant data and case studies.

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
  • Bromination : The hydroxyphenyl group is brominated using bromine or bromine-containing reagents.
  • Condensation Reaction : The final step involves the condensation of the brominated hydroxyphenyl compound with the triazole derivative in the presence of a catalyst.

The molecular formula of this compound is C22H20BrN5O2SC_{22}H_{20}BrN_5O_2S with a molecular weight of approximately 485.39 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways, potentially altering their activity.

Anticancer Activity

Several studies have reported on the anticancer properties of compounds similar to this compound:

StudyCompoundCell LineIC50 (µM)Mechanism
Similar Triazole DerivativeMV4-11 (Leukemia)0.3MEK/ERK Pathway Inhibition
Related HydrazideA375 (Melanoma)14Induction of Apoptosis
Triazole-Based CompoundMCF7 (Breast Cancer)1.2Cell Cycle Arrest

The above table summarizes findings from various studies indicating that compounds with structural similarities exhibit potent anticancer effects through different mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research has also indicated that triazole-containing compounds possess antimicrobial properties:

  • In vitro Studies : Compounds similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated the effects of a related triazole compound on leukemia cell lines. The results demonstrated significant inhibition of cell proliferation at low concentrations (IC50 = 0.3 µM), suggesting a potential role in therapeutic applications against hematological malignancies .
  • Antimicrobial Evaluation :
    • Another investigation focused on the antimicrobial properties of triazole derivatives against E. coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Q & A

Q. Critical Parameters :

  • Temperature control (60–80°C for condensation).
  • Molar ratios (1:1.2 hydrazide:aldehyde).
  • Solvent polarity to stabilize intermediates .

Basic: What spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

  • NMR : ¹H/¹³C NMR to confirm hydrazone (E)-configuration (δ 8.5–9.0 ppm for imine proton) and triazole ring protons .
  • IR : Stretching bands for C=N (1600–1650 cm⁻¹) and S–C (650–700 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry; SHELX software (SHELXL/SHELXS) is standard for refining crystallographic data .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~550–560) .

Advanced: How can reaction yields be optimized for the triazole-thioacetohydrazide intermediate?

Answer:

  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, solvent ratio) to maximize yield .
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins vs. 4 hours under reflux) .

Q. Contradiction Note :

  • In some studies, 5-bromo derivatives show higher cytotoxicity (IC₅₀ = 8.2 µM) vs. chloro analogs (IC₅₀ = 12.4 µM), but conflicting data exist due to cell-line variability .

Advanced: What computational tools are recommended for studying structure-activity relationships (SAR)?

Answer:

  • Molecular Docking (AutoDock Vina) : Predict binding affinities to targets like EGFR or tubulin .
  • DFT Calculations (Gaussian 09) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

Case Study :
Docking of the compound with EGFR (PDB: 1M17) revealed a binding energy of −9.2 kcal/mol, with key interactions at Lys721 and Asp831 .

Advanced: How can contradictory data on biological activity be resolved?

Answer:

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols (MTT vs. SRB) .
  • Metabolic Stability Tests : Evaluate hepatic microsomal degradation to explain variability in IC₅₀ values .
  • Synchrotron Crystallography : Resolve binding modes to confirm target engagement .

Example :
Discrepancies in antimicrobial activity (MIC = 16–64 µg/mL) were attributed to differences in bacterial membrane permeability assays .

Basic: What are the known biological targets and associated mechanisms?

Answer:

  • Anticancer : Tubulin polymerization inhibition (IC₅₀ = 3.8 µM) via colchicine-site binding .
  • Antimicrobial : Disruption of DNA gyrase (Gram-positive bacteria) .
  • Antioxidant : Free radical scavenging (EC₅₀ = 22 µM in DPPH assay) via phenolic -OH and triazole groups .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Answer:

  • Prodrug Design : Phosphate esterification of the hydroxyl group .
  • Nanoformulation : PEGylated liposomes (size: 120 nm, PDI < 0.2) enhance bioavailability .
  • Co-crystallization : With cyclodextrins (e.g., β-CD) to increase solubility 10-fold .

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